1-{[1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide
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Overview
Description
1-{[1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a quinoline core structure
Preparation Methods
The synthesis of 1-{[1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of anthranilic acid derivatives under specific conditions . The piperidine moiety is then introduced through a series of reactions, including amide bond formation and subsequent functional group modifications . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, employing catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The quinoline core can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-{[1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 2-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid
- 4-Hydroxy-2-quinolones
- Imidazole-containing compounds Compared to these compounds, 1-{[1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperidine-4-carboxamide is unique due to its specific piperidine modifications, which can enhance its biological activity and specificity .
Properties
Molecular Formula |
C27H29ClN4O3 |
---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
1-[1-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)piperidine-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C27H29ClN4O3/c28-20-8-9-22-21(15-20)23(17-5-2-1-3-6-17)24(26(34)30-22)32-12-4-7-19(16-32)27(35)31-13-10-18(11-14-31)25(29)33/h1-3,5-6,8-9,15,18-19H,4,7,10-14,16H2,(H2,29,33)(H,30,34) |
InChI Key |
NLYIREHSPKQRKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)N5CCC(CC5)C(=O)N |
Origin of Product |
United States |
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